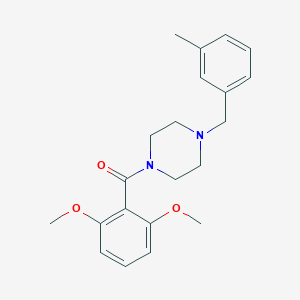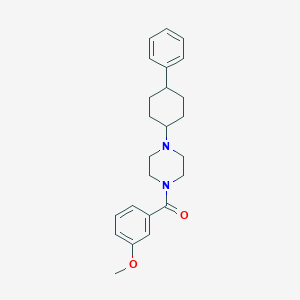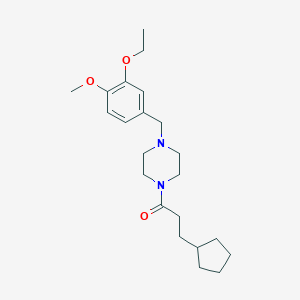
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzoyl)-4-(4-ethylbenzyl)piperazine, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the family of phenethylamines. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDE has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
MDE works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters by the brain cells, allowing them to remain in the synapse for a longer period of time. This results in an increase in the concentration of these neurotransmitters in the brain, leading to a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects
MDE has been shown to have several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. MDE also increases body temperature, which can lead to hyperthermia and dehydration. MDE has been shown to cause neurotoxicity in animal studies, but its effects on humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MDE has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, allowing for easy access to the substance for research purposes. However, MDE is a controlled substance in many countries, which can limit its availability for research. MDE also has several potential side effects, such as cardiovascular complications and neurotoxicity, which can make it difficult to use in lab experiments involving human subjects.
Orientations Futures
There are several future directions for research on MDE. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression, anxiety disorders, and PTSD. Another direction is to better understand its neurotoxicity and potential long-term effects on the brain. Additionally, more research is needed to determine the optimal dosage and administration method for MDE to minimize potential side effects.
Méthodes De Synthèse
MDE can be synthesized through several methods, including the reductive amination of 1-(2,3-dimethoxyphenyl)-2-nitropropene with 4-ethylbenzylamine. The resulting product is then reduced using sodium borohydride to yield MDE. MDE can also be synthesized through the condensation of 3,4-methylenedioxyphenylacetone with 4-ethylbenzylamine followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
MDE has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. MDE has also been studied for its potential use in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric conditions.
Propriétés
Formule moléculaire |
C22H28N2O3 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(2,3-dimethoxyphenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O3/c1-4-17-8-10-18(11-9-17)16-23-12-14-24(15-13-23)22(25)19-6-5-7-20(26-2)21(19)27-3/h5-11H,4,12-16H2,1-3H3 |
Clé InChI |
TXTAARFXXKXVOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)







